>200-Fold Selective Antagonism of OX1R over OX2R – Direct Head-to-Head Radioligand Binding
In a direct head-to-head competition binding assay using [3H]orexin-A in HEK293 cells expressing human OX1R or OX2R, TP-808 exhibited a pKi of 8.0 ± 0.1 (Ki = 10 nM) at OX1R and a pKi of <5.7 (Ki > 2000 nM) at OX2R, yielding a selectivity ratio of >200-fold [1]. Comparator SB-334867, under identical conditions, showed pKi 7.4 (Ki = 40 nM) at OX1R and pKi 5.9 (Ki = 1250 nM) at OX2R, a selectivity of only 31-fold [1].
| Evidence Dimension | Receptor binding affinity (pKi) for human OX1R vs OX2R |
|---|---|
| Target Compound Data | OX1R pKi 8.0 ± 0.1 (Ki = 10 nM); OX2R pKi <5.7 (Ki >2000 nM) |
| Comparator Or Baseline | SB-334867: OX1R pKi 7.4 (Ki = 40 nM); OX2R pKi 5.9 (Ki = 1250 nM) |
| Quantified Difference | TP-808 selectivity >200-fold; SB-334867 selectivity 31-fold (6.5x higher selectivity for TP-808) |
| Conditions | Competition binding with [3H]orexin-A in HEK293 cells expressing human OX1R or OX2R; 10 concentrations, n=3 |
Why This Matters
For procurement, this ensures that TP-808 eliminates OX2R cross-reactivity, reducing the risk of false pathway attribution and enabling lower compound concentrations in mechanistic studies.
- [1] Heidmann, D. E. et al. Discovery of a potent and selective orexin-1 receptor antagonist (TP-808) for the study of orexin signaling in the central nervous system. Journal of Pharmacology and Experimental Therapeutics. 2015; 355(2): 227-237. View Source
